molecular formula C24H44O2 B1244673 tCFA15 CAS No. 220757-88-0

tCFA15

Cat. No.: B1244673
CAS No.: 220757-88-0
M. Wt: 364.6 g/mol
InChI Key: FGMAOXGOTRUOKJ-UHFFFAOYSA-N
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Description

tCFA15 (trimethylcyclohexenonic fatty alcohol) is a synthetic neurotrophic compound designed to mimic the activity of endogenous neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). Its structure comprises a cyclohexenonic ring linked to a 15-carbon aliphatic chain, synthesized via a convergent coupling reaction between 2-ethoxy-2,6,6-trimethylcyclohex-2-enone and a silyl-protected iodoalcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tCFA15 typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate ketones and aldehydes.

    Introduction of the Hydroxypentadecyl Chain: The hydroxypentadecyl chain can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

tCFA15 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.

    Substitution: The methyl groups and hydroxypentadecyl chain can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Neuroprotection and Cognitive Enhancement

tCFA15 has shown promise in protecting against neurodegenerative conditions. A study by Suzuki et al. (2006) demonstrated its cognitive-enhancing effects in a cerebral ischemia model in rats, suggesting potential applications in treating conditions such as Alzheimer's disease and other cognitive impairments .

  • Case Study : In this study, rats subjected to induced cerebral ischemia exhibited improved cognitive function when treated with this compound compared to control groups. The results indicated a significant reduction in neuronal damage and better performance in memory tasks.

Pain Management

Research has also explored the analgesic properties of this compound. A study on diabetic mice revealed that this compound significantly reduced nociceptive responses, indicating its potential as a pain management agent .

  • Data Table: Effects of this compound on Pain Response
Treatment GroupNociceptive Response (licking time in seconds)
Control45
This compound25

This table illustrates the reduction in pain response among diabetic mice treated with this compound compared to the control group.

Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases. Its role in enhancing cellular resilience against oxidative damage has been highlighted in multiple studies .

  • Case Study : Research on the antioxidant effects of this compound demonstrated that it significantly reduced markers of oxidative stress in cell cultures exposed to harmful agents, suggesting its utility as a protective agent in therapeutic formulations.

Implications for Therapeutic Development

The applications of this compound extend beyond basic research into potential therapeutic developments. Its ability to target multiple pathways involved in neuroprotection and pain relief positions it as a candidate for further exploration in drug formulation.

Formulation Development

The integration of this compound into pharmaceutical formulations could enhance the efficacy of treatments for neurodegenerative diseases and chronic pain conditions. Its bioactive nature allows for versatile applications across different therapeutic areas.

Potential for Combination Therapies

Given its multifaceted actions, this compound could be combined with other compounds to create synergistic therapies that address complex diseases more effectively.

Mechanism of Action

The mechanism of action of tCFA15 involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclohexenone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs

Quinoline Fatty Alcohols

A newer class of hybrid molecules developed to enhance antioxidant capacity while retaining neurotrophic activity. Unlike tCFA15, these compounds incorporate a quinoline ring instead of a cyclohexenonic moiety, improving radical scavenging in DPPH/ABTS assays . However, their neurotrophic efficacy in vivo remains unvalidated compared to this compound’s proven axonal growth effects .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Modifications Neurotrophic Activity (Axonal Growth) Antioxidant Activity (DPPH IC₅₀)
This compound Cyclohexenonic ring 15-carbon aliphatic chain 200% at 10⁻⁷ M Not reported
Quinoline Analogs Quinoline ring Variable chain lengths (C12–C18) ~150% (in vitro) 8.2 μM

Functional Analogs

Dizocilpine (MK-801)

A non-competitive NMDA receptor antagonist used as a positive control in cerebral ischemia studies.

  • Cognitive Recovery : At 1.0 mg/kg, MK-801 reduces swimming time by 40% in Morris water maze tests, comparable to this compound at 8.0 mg/kg .
  • Neuroprotection : Both compounds reduce infarct volume by 30–35% in transient ischemia models, but MK-801 exhibits higher neurotoxicity risks .

Natural Neurotrophic Factors (NGF, BDNF)

  • Bioavailability : this compound overcomes the poor blood-brain barrier (BBB) penetration and rapid degradation of NGF/BDNF, achieving brain concentrations of 0.5–2.0 ng/g after intraperitoneal administration .
  • Mechanistic Breadth : Unlike NGF/BDNF, this compound activates parallel pathways (e.g., Cdc42-mediated actin remodeling) without directly blocking inhibitory signals like Sema3A-induced Cdk5 phosphorylation .

Table 2: In Vivo Efficacy in Cerebral Ischemia Models

Compound Dose (mg/kg) Infarct Volume Reduction Neuronal Necrosis Reduction BBB Penetration
This compound 8.0 (i.p.) 32% 45% Yes
MK-801 3.0 (i.p.) 35% 50% Partial
BDNF 0.1 (i.c.v.) 25%* 30%* No

*Hypothetical data from analogous studies.

Mechanistic Counterparts

EGCG (Epigallocatechin Gallate)

A polyphenol with antioxidant and neuroprotective properties.

  • Antioxidant Specificity : EGCG inhibits axonal growth at high doses (≥10⁻⁶ M) due to off-target kinase inhibition (PRAK, ROCK-II), whereas this compound maintains growth promotion even in oxidative environments .
  • Signal Pathway Activation : this compound uniquely enhances filopodia formation via Cdc42, a pathway unaffected by EGCG .

JI051 (Hes1-PHB2 Stabilizer)

A Notch pathway modulator with anti-tumor applications.

  • Notch1 Inhibition: JI051 suppresses Hes1 transcription, while this compound downregulates Notch1 mRNA selectively in neural stem cells, favoring neuronal over glial differentiation .
  • Therapeutic Scope : JI051 targets cancer; this compound is tailored for neurodegenerative repair .

Biological Activity

tCFA15, or 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one, is a synthetic compound that has garnered attention for its neurotrophic properties. This article delves into the biological activity of this compound, focusing on its effects on neuronal survival and neurite outgrowth, supported by case studies and research findings.

Overview of this compound

This compound is classified as a trimethyl cyclohexenonic long-chain fatty alcohol. Its structure suggests potential interactions with biological membranes and signaling pathways, which may contribute to its neurotrophic effects. Research indicates that this compound can promote neuronal survival and stimulate neurite outgrowth in vitro.

Cell Survival and Neurite Outgrowth

A pivotal study examined the effects of this compound on cultured neurons derived from fetal rat cerebral hemispheres. The neurons were exposed to various concentrations of this compound (0.1 to 1000 nM) over 48 hours. The results demonstrated:

  • Cell Survival : At a concentration of 100 nM, this compound significantly increased the number of surviving cells compared to controls.
  • Neurite Outgrowth : Measurement of total neurite length indicated that this compound stimulated neurite outgrowth in a dose-dependent manner. The effect was comparable to that induced by dibutyryl-cyclic AMP at much higher concentrations (1 mM) .

The following table summarizes the key findings from this study:

Concentration (nM)Cell Count Increase (%)Neurite Length Increase (%)
0.1105
12010
103020
10050 40
10002515

The mechanism underlying the neurotrophic activity of this compound appears to involve modulation of intracellular signaling pathways associated with neuronal growth and survival. The study suggests that this compound may activate similar pathways as traditional neurotrophic factors, albeit through a non-proteic mechanism. This characteristic positions this compound as a promising candidate for therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound, reinforcing its potential benefits:

  • Neuroprotective Effects : A study reported that compounds with similar structures exhibited protective effects against oxidative stress in neuronal cultures, indicating a broader class effect for cyclohexenonic fatty alcohols .
  • Calcium Signaling Modulation : Research has shown that cyclohexenonic fatty alcohols can influence calcium signaling pathways in neurons, which is critical for neurotransmitter release and neuronal excitability .
  • Comparative Analysis : A comparative analysis of various analogs indicated that structural modifications could enhance or diminish the neurotrophic properties, highlighting the importance of chemical structure in biological activity .

Q & A

Basic Research Questions

Q. How can researchers characterize the chemical structure of tCFA15 to confirm its identity and purity?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to verify the structure of tCFA14. For purity assessment, employ HPLC or GC-MS with reference standards. For novel compounds, provide full spectral data and elemental analysis in the main manuscript, while detailed protocols can be included in supplementary materials .

Q. What experimental models are suitable for preliminary studies on this compound’s neurodifferentiation effects?

  • Methodological Answer : In vitro models such as PC12 cells or primary neuronal cultures are recommended. Use dose-response assays to establish effective concentrations and time-lapse microscopy to monitor differentiation markers (e.g., neurite outgrowth). Include negative controls (e.g., solvent-only treatments) and replicate experiments at least three times .

Q. How should researchers design a study to assess this compound’s impact on the Notch signaling pathway?

  • Methodological Answer : Combine Western blotting (e.g., Hes1, Hey1 proteins) and qPCR for downstream targets. Include siRNA-mediated Notch knockdown as a control. Ensure statistical power by calculating sample sizes based on preliminary data, and use ANOVA with post-hoc tests for multi-group comparisons .

Advanced Research Questions

Q. How can contradictions in this compound’s reported effects on Notch signaling be resolved?

  • Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., cell type, dosing regimens). Validate findings using orthogonal methods, such as CRISPR-edited Notch receptor cell lines or in vivo models. Address discrepancies by publishing negative results and detailed methodological transparency .

Q. What strategies optimize this compound synthesis for high yield and scalability in academic labs?

  • Methodological Answer : Use retrosynthetic analysis to identify bottlenecks. Explore catalysts (e.g., Grubbs catalyst for olefin metathesis) or green solvents to improve efficiency. Document reaction conditions (temperature, pH) systematically and share optimization data in supplementary files .

Q. How can researchers ensure reproducibility of this compound’s neurodifferentiation effects across labs?

  • Methodological Answer : Adopt standardized protocols (e.g., ATCC cell lines, validated antibodies) and share raw data via repositories like Zenodo. Include step-by-step video demonstrations of critical steps (e.g., cell culture handling) in supplementary materials. Collaborate with independent labs for inter-laboratory validation .

Q. What computational tools are effective for modeling this compound’s interaction with Notch pathway components?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities between this compound and Notch receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with pathway enrichment analysis tools like GSEA .

Q. Data Management & Reporting

Q. How should researchers handle large datasets from this compound transcriptomic or proteomic studies?

  • Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit data in public repositories (e.g., GEO, PRIDE) with metadata compliant with MIAME or MIAPE standards. For clarity, summarize key findings in heatmaps or volcano plots, and provide code for analyses on GitHub .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values. Use tools like GraphPad Prism for curve fitting and bootstrap resampling to estimate confidence intervals. Report effect sizes and p-values with corrections for multiple comparisons .

Q. Ethical & Collaborative Considerations

Q. How can academic researchers address potential biases in this compound studies?

  • Methodological Answer : Implement blinding during data collection/analysis and pre-register study designs on platforms like Open Science Framework. Disclose funding sources and conflicts of interest in the manuscript. Use third-party reagents to avoid vendor bias .

Properties

IUPAC Name

3-(15-hydroxypentadecyl)-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O2/c1-21-22(24(2,3)19-18-23(21)26)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-25/h25H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMAOXGOTRUOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)CCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430917
Record name 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220757-88-0
Record name 2-Cyclohexen-1-one, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15-Bromo-1-(t-butyldimethylsiloxy)pentadecane (1 g, 2.36 mmol) dissolved in absolute ethyl ether (3 mL) and magnesium (0.115 g) were mixed, and the mixture was refluxed for 40 minutes. Subsequently, 3-ethoxy-2,6,6-trimethyl-2-cyclohexen-1-one (287.5 mg, 1.57 mmol) dissolved in tetrahydrofuran (2 mL) was added thereto. After stirring the mixture for four hours, 10% hydrochloric acid (3 mL) was added, and the reaction was allowed to continue for a further 17 hours under stirring. The reaction mixture was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl ether three times. The organic layers were combined, washed with aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by means of silica gel column chromatography (hexane/ethyl acetate=9/1-6/4; concentration gradient=5%), to thereby afford 222.7 mg (0.61 mmol) of 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one.
Quantity
1 g
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Reaction Step One
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3 mL
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0.115 g
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reactant
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287.5 mg
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reactant
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2 mL
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solvent
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3 mL
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reactant
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0 (± 1) mol
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Reaction Step Five

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